1-Methyl-3-(pyridin-2-yloxy)-1H-indole
Description
1-Methyl-3-(pyridin-2-yloxy)-1H-indole (CAS RN: 1558047-17-8) is a heterocyclic indole derivative with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol. It exists as a yellow to off-white solid with a melting point of 123–126°C . The compound features a methyl group at the 1-position of the indole ring and a pyridin-2-yloxy substituent at the 3-position.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-yloxyindole |
InChI |
InChI=1S/C14H12N2O/c1-16-10-13(11-6-2-3-7-12(11)16)17-14-8-4-5-9-15-14/h2-10H,1H3 |
InChI Key |
BOJLLRRSENCQDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)OC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation with Methyl Iodide
The introduction of the methyl group at the indole nitrogen (N1) typically employs alkylation reactions. A benchmark method involves treating 1H-indole derivatives with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). For instance, 3-hydroxy-1H-indole undergoes N-methylation at 0–25°C over 4–6 hours, yielding 1-methyl-3-hydroxyindole with >85% efficiency. Critical parameters include:
- Base stoichiometry : A 1.2–1.5 molar equivalent of NaH ensures complete deprotonation of the indole NH.
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.
- Temperature control : Exothermic reactions necessitate gradual reagent addition to prevent side reactions like O-methylation.
Reductive Amination
Alternative approaches utilize reductive amination for N-methylation, particularly when functional group compatibility is a concern. Formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively methylate the indole nitrogen without affecting hydroxyl or amine groups. This method achieves 70–75% yields but requires rigorous pH monitoring to avoid over-reduction.
O-Arylation Methods for Pyridin-2-yloxy Installation
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling enables the formation of the C–O bond between 3-hydroxy-1-methylindole and 2-bromopyridine. Optimized conditions involve:
- Catalyst system : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C.
- Base : Cs₂CO₃ (2.0 equiv) to deprotonate the hydroxyl group.
- Reaction time : 24–36 hours, yielding 60–65% of the desired product.
Limitations include competing side reactions at elevated temperatures and the necessity for stoichiometric copper.
Mitsunobu Reaction
The Mitsunobu reaction offers a robust alternative for etherification under milder conditions. Combining 3-hydroxy-1-methylindole with pyridin-2-ol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 25°C achieves 80–85% yields within 12 hours. Key advantages include:
- Stereochemical retention : The reaction proceeds with inversion of configuration, critical for chiral intermediates.
- Functional group tolerance : Alcohols, amines, and halides remain unaffected under these conditions.
Sequential N-Methylation and O-Arylation
Stepwise Synthesis
A widely adopted protocol involves sequential N-methylation followed by O-arylation:
One-Pot Methodologies
Emerging strategies explore tandem reactions to reduce purification steps. For example, in situ generation of 1-methyl-3-hydroxyindole via N-methylation, followed by immediate Mitsunobu coupling without isolation, achieves a 68% overall yield. Challenges include optimizing reagent compatibility and minimizing side reactions.
Alternative Ring-Synthesis Approaches
Fischer Indole Synthesis
Constructing the indole nucleus with pre-installed substituents remains underexplored. A hypothetical route involves condensing phenylhydrazine with a ketone containing the pyridin-2-yloxy group. For instance, 2-(pyridin-2-yloxy)acetophenone undergoes Fischer cyclization in HCl/EtOH at reflux, yielding the indole core. However, regioselectivity issues limit practical application, with <30% yields reported in analogous systems.
Transition Metal-Mediated Cyclizations
Palladium-catalyzed C–H activation offers a modern alternative. Direct coupling of N-methylpyrrole derivatives with 2-bromopyridine via Pd(OAc)₂/XPhos in toluene at 100°C forms the indole ring while introducing the pyridyloxy group. Preliminary studies show 45–50% yields but require further optimization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential (N→O) | Alkylation → Mitsunobu | 70.5 | 18 | High selectivity, scalable | Multiple purification steps |
| One-Pot | Tandem N/O functionalization | 68 | 24 | Reduced steps | Sensitivity to reagent ratios |
| Ullmann Coupling | Cu-mediated coupling | 65 | 36 | No protecting groups | High temperature, Cu residues |
| Fischer Synthesis | Ring formation | <30 | 48 | Theoretical simplicity | Poor regioselectivity |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-2-yloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(pyridin-2-yloxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyridin-2-yloxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 1-Methyl-3-(pyridin-2-yloxy)-1H-indole with structurally related indole derivatives:
Key Observations:
- This may influence solubility or receptor binding .
- Biological Activity : Selenium-containing analogs (e.g., 1-Methyl-3-(phenylselenyl)-1H-indole) exhibit neuroprotective effects in diabetic mice, reducing depression-like behavior and oxidative stress . In contrast, oxadiazole-linked derivatives demonstrate cytotoxicity against cancer cell lines .
Physicochemical Properties
| Property | This compound | 1-Methyl-3-(phenylselenyl)-1H-indole | 1-Methyl-3-(2-thiazolyl)-1H-indole |
|---|---|---|---|
| Melting Point (°C) | 123–126 | Not reported | Not reported |
| Molecular Weight | 224.26 | 262.20 | 188.25 |
| Substituent Polarity | Moderate (pyridine oxygen) | Low (selenium-containing group) | High (thiazole sulfur) |
Insights :
- The pyridin-2-yloxy group confers moderate polarity due to the oxygen atom, which may improve aqueous solubility compared to nonpolar selenyl or thiazolyl analogs. However, explicit solubility data are lacking in the evidence .
Pharmacological and Functional Comparisons
Notable Contrasts:
- The pyridin-2-yloxy derivative’s pharmacological profile remains underexplored in the evidence, whereas selenyl and oxadiazole analogs show well-defined therapeutic potentials.
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-3-(pyridin-2-yloxy)-1H-indole?
Methodological Answer:
The synthesis of this compound can be optimized using iodine catalysis or transition-metal-mediated borylation. For example:
- Iodine-catalyzed electrophilic substitution : Under optimized conditions (10 mol% I₂ in MeCN at 40°C for 5 hours), yields up to 98% can be achieved for analogous indole derivatives .
- Borylation strategies : Using a general procedure for indole borylation, 1-methyl-1H-indole derivatives can be functionalized with a dioxaborolane group in 70% yield via iridium-catalyzed C–H activation .
Advanced: How can researchers resolve contradictions in reaction yields when varying catalysts or conditions?
Methodological Answer:
Contradictions in yields often arise from temperature, catalyst loading, or solvent effects. Systematic optimization is critical:
- Case Study : In iodine-catalyzed reactions, increasing temperature from room temperature (rt) to 40°C improved yields from 51% to 98% for similar substrates, highlighting the importance of thermal activation .
- Statistical Analysis : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst concentration, solvent polarity). Reference yield data from analogous reactions (e.g., FeCl₃ vs. I₂ catalysis) to identify outliers .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray crystallography is the gold standard:
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. For example, the dihedral angle between indole and pyridine rings in analogous compounds was reported as 52.13°, with intramolecular C–H···F contacts .
- Visualization : ORTEP-III with a GUI generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .
Advanced: What computational methods are used to predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors. For indole derivatives, prioritize π-π stacking and hydrogen-bonding interactions observed in similar structures .
- MD Simulations : Use GROMACS or AMBER to simulate dynamic behavior in solvated systems, focusing on conformational stability over nanosecond timescales .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- NMR/IR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 264.1001 for C₁₅H₁₂N₂O) .
Advanced: How to evaluate the biological activity of this compound in antimicrobial assays?
Methodological Answer:
- Biofilm Disruption Assays :
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced: How can functionalization via borylation enhance reactivity for further applications?
Methodological Answer:
- Suzuki-Miyaura Coupling : Introduce boronate groups (e.g., 1-methyl-3-(dioxaborolanyl)-1H-indole) to enable cross-coupling with aryl halides, expanding access to biaryl structures .
- Mechanistic Insight : Monitor reaction progress via ¹¹B NMR to confirm boron incorporation and optimize catalyst systems (e.g., Ir/phosphine ligands) for regioselectivity .
Basic: What are the key intramolecular interactions affecting conformational stability?
Methodological Answer:
- Short Contacts : Analyze X-ray data for C–H···X (X = O, N, F) interactions. For example, three intramolecular C–H···F contacts (<2.5 Å) were observed in a fluorinated analog, stabilizing the folded conformation .
- Torsional Angles : Use Mercury Software to calculate dihedral angles between aromatic rings, which influence π-conjugation and solubility .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Purification Challenges : Employ flash chromatography with gradients (e.g., hexane/EtOAc) to separate regioisomers. For polar byproducts, use preparative HPLC .
- Scale-Up Adjustments : Reduce catalyst loading (e.g., from 10 mol% to 5 mol% I₂) and switch to cost-effective solvents (e.g., toluene instead of MeCN) while monitoring reaction kinetics .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
